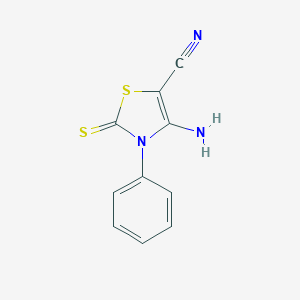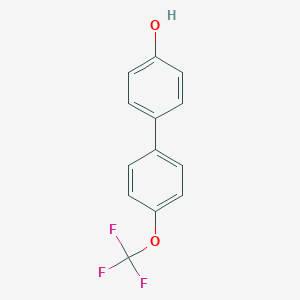
2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide is an organic compound that is widely used in scientific research. It is a derivative of pyridine, a heterocyclic aromatic compound that is found in many natural products. This compound has a wide variety of applications in the field of chemistry, such as catalysis and synthesis. It can also be used in the development of new drugs and pharmaceuticals.
Scientific Research Applications
Synthesis Improvements
2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide synthesis has been optimized, offering insights into reaction conditions to enhance yield and purity. The optimal reaction conditions were identified, emphasizing the importance of precise reactant ratios, temperature, and reaction time for achieving high yield and purity levels of the target compound (Yang-Heon Song, 2007).
Diverse Chemical Syntheses
Research on the compound's chemical versatility includes the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides and 2-arylimino-2,3-dihydropyrido[3,2-e]-1,3-thiazin-4-ones. These syntheses demonstrate the compound's flexibility as a precursor in various chemical reactions, contributing to the development of new chemical entities with potential applications in materials science and pharmaceuticals (Pan Qing-cai, 2011); (K. Kobayashi et al., 2009).
Structural Studies
Studies on compounds structurally related to 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide, such as Bis[N-(4-chlorophenyl)pyridine-3-carboxamide]silver(I) nitrate, have been conducted to understand their crystal structure and potential as coordination compounds. These investigations reveal the compounds' geometrical and bonding characteristics, which are crucial for designing metal-organic frameworks and other complex materials (Chunyue Shi et al., 2010).
Biological Activity Studies
Research into the biological activities of related compounds, such as their fungicidal and antiviral activities, offers promising avenues for the development of new agrochemicals and pharmaceuticals. The detailed study of these activities, including structure-activity relationships, can inform the design of compounds with enhanced efficacy and safety profiles (Li et al., 2015).
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of organic compounds known as aromatic anilides . These compounds typically interact with various enzymes and receptors in the body, influencing a wide range of biological processes.
Mode of Action
It is known that 2-chloropyridine, a related compound, reacts with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle . This suggests that 2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
It is known that nicotinamide derivatives, which this compound is a part of, have been investigated for their antibacterial and antibiofilm properties . This suggests that the compound may influence pathways related to bacterial growth and biofilm formation.
Result of Action
Given its potential antibacterial and antibiofilm properties , it can be inferred that the compound may inhibit bacterial growth and disrupt biofilm formation at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, influencing their activity. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and cellular processes .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the expression of genes involved in oxidative stress responses and inflammatory pathways. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, particularly those genes involved in stress responses and metabolic regulation. The compound’s ability to modulate enzyme activity is a key aspect of its molecular mechanism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of metabolic pathways and reduction of oxidative stress. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and energy metabolism. The compound can affect metabolic flux and alter the levels of key metabolites, leading to changes in cellular energy balance and redox state .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can influence its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s ability to interact with its target biomolecules and exert its biochemical effects .
Properties
IUPAC Name |
2-chloro-N-(2-chloropyridin-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O/c12-9-7(3-1-5-14-9)11(17)16-8-4-2-6-15-10(8)13/h1-6H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSZURRSKMFRSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=C(N=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanol, 3-[(chloromethyl)dimethylsilyl]-](/img/structure/B180322.png)
![4,6-Dichloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B180328.png)
![7,8-dihydro-1H-furo[2,3-g]indole](/img/structure/B180331.png)









